molecular formula C21H21N3O3S B11215897 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

Cat. No.: B11215897
M. Wt: 395.5 g/mol
InChI Key: DFEZUVJMZYUVGJ-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of intermediate compounds under specific conditions to form the thieno[3,4-c]pyrazole core. This is followed by further functionalization to introduce the phenylpropanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can introduce different substituents onto the thieno[3,4-c]pyrazole core or the phenylpropanamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[3,4-c]pyrazole derivatives.

Scientific Research Applications

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antiproliferative and antimicrobial effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole core.

    Pyrazolo[4,3-c]pyridines: Compounds with a similar structure that have been studied for their antiproliferative activity.

    Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Uniqueness

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is unique due to its specific structural features and the combination of the thieno[3,4-c]pyrazole core with the phenylpropanamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications that are not observed in similar compounds.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C21H21N3O3S/c1-15-7-5-6-10-19(15)24-21(17-13-28(26,27)14-18(17)23-24)22-20(25)12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,22,25)

InChI Key

DFEZUVJMZYUVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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